

Application of Hydrochlorothiazide-d2 in Therapeutic Drug Monitoring

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Compound of Interest		
Compound Name:	Hydrochlorothiazide-d2	
Cat. No.:	B602472	Get Quote

Application Note AN-HCTZ-TDM-001

Introduction

Hydrochlorothiazide (HCTZ) is a widely prescribed thiazide diuretic for the management of hypertension and edema. Therapeutic drug monitoring (TDM) of HCTZ can be beneficial in optimizing dosage, ensuring efficacy, preventing toxicity, and assessing patient adherence. Stable isotope-labeled internal standards are crucial for accurate and precise quantification of drugs in biological matrices by mass spectrometry. **Hydrochlorothiazide-d2** (D-HCTZ), a deuterated analog of HCTZ, serves as an ideal internal standard for TDM due to its similar physicochemical properties to the analyte and its distinct mass-to-charge ratio (m/z), which allows for correction of matrix effects and variations in sample processing and instrument response.[1][2] This application note provides a detailed protocol for the quantification of HCTZ in human plasma using D-HCTZ as an internal standard with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Principle

The method involves the extraction of HCTZ and the internal standard, D-HCTZ, from human plasma, followed by chromatographic separation and detection by tandem mass spectrometry. The concentration of HCTZ in the plasma sample is determined by comparing the peak area ratio of HCTZ to D-HCTZ with a calibration curve constructed from samples with known concentrations of HCTZ and a fixed concentration of D-HCTZ.



Featured Product

Product Name: Hydrochlorothiazide-d2

• Synonyms: HCTZ-d2

Chemical Formula: C7H6D2CIN3O4S2

Molecular Weight: 299.8 g/mol

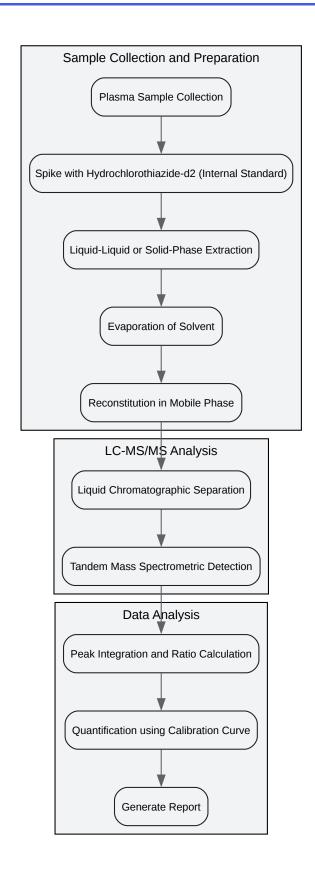
• Purity: ≥98% deuterated forms

 Intended Use: For use as an internal standard for the quantification of hydrochlorothiazide by GC- or LC-MS.[3]

Experimental Workflow

The overall experimental workflow for the therapeutic drug monitoring of hydrochlorothiazide using **Hydrochlorothiazide-d2** is depicted below.





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Figure 1: Experimental workflow for HCTZ TDM.



Detailed ProtocolsPreparation of Stock and Working Solutions

- Hydrochlorothiazide Stock Solution (1 mg/mL): Accurately weigh 10 mg of hydrochlorothiazide reference standard and dissolve in 10 mL of methanol.
- Hydrochlorothiazide-d2 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Hydrochlorothiazide-d2 and dissolve in 1 mL of methanol.
- Hydrochlorothiazide Working Solutions: Prepare a series of working solutions by serially diluting the HCTZ stock solution with a 50:50 (v/v) mixture of methanol and water to obtain concentrations for calibration standards and quality control (QC) samples.
- **Hydrochlorothiazide-d2** Working Solution (Internal Standard): Dilute the D-HCTZ stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 500 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

- To 200 μL of plasma sample (calibration standard, QC, or unknown), add 50 μL of the
 Hydrochlorothiazide-d2 working solution (500 ng/mL) and vortex briefly.
- Add 1 mL of a mixture of diethyl ether and dichloromethane (e.g., 70:30, v/v) as the extraction solvent.[2]
- Vortex the mixture for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes at 4°C.[4]
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase and vortex.
- Transfer the solution to an autosampler vial for LC-MS/MS analysis.



LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

Parameter	Value
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase	A: 5 mM Ammonium Acetate in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient	Isocratic or gradient elution (e.g., 80% B for 2-3 minutes)
Flow Rate	0.4 mL/min
Injection Volume	10 μL
Column Temperature	40°C

Mass Spectrometry (MS) Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	Hydrochlorothiazide: m/z 296.0 → 205.0[5]Hydrochlorothiazide-d2: m/z 298.0 → 207.0 (hypothetical, based on d2 labeling)
Collision Energy	Optimized for each transition
Dwell Time	100 ms

Data Presentation

The following tables summarize the quantitative data from various validated LC-MS/MS methods for the determination of hydrochlorothiazide in human plasma.



Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Linearity Range (ng/mL)	LLOQ (ng/mL)	Correlation Coefficient (r²)	Reference
3.005 - 499.994	3.005	> 0.99	[2]
5 - 2000	5	≥ 0.9953	[4]
0.5 - 500	0.5	0.9974	[6]
5 - 400	5	Not Reported	[7]
1.25 - 507.63	1.25	≥ 0.995	[8]
2.036 - 203.621	2.036	Not Reported	[9]

Table 2: Precision and Accuracy

Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)	Reference
LQC, MQC, HQC	3.32 - 8.21	Not Reported	1.99 - 3.80	[2]
15, 800, 1600	< 9	< 9	Not Reported	[4]
1.5, 400	< 3.5	Not Reported	Not Reported	[6]
LQC, MQC, HQC	< 10.3	< 11.7	± 4.54	[7]
LQC, MQC, HQC	Not Reported	Not Reported	87.01 - 101.18 (Intra-day)95.16 - 99.37 (Inter-day)	[8]

Table 3: Recovery

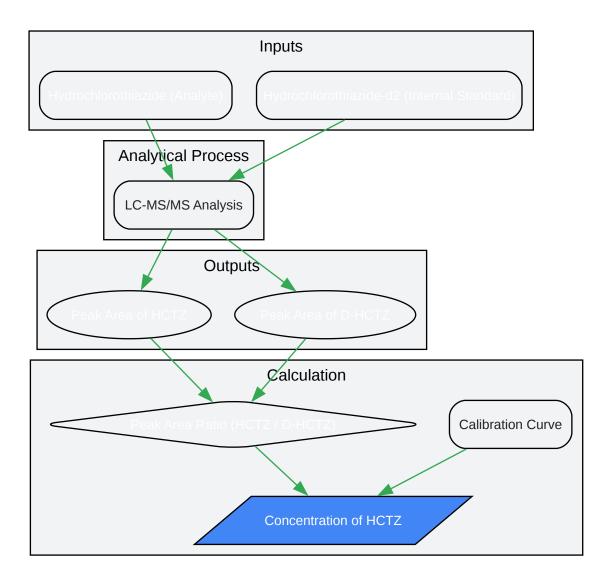


Analyte	Recovery (%)	Reference
Hydrochlorothiazide	86.4	[6]
Hydrochlorothiazide	98.1	[4]
Hydrochlorothiazide	80.46	[7]
Hydrochlorothiazide	66.40	[9]
Hydrochlorothiazide	98.7	[5]

Signaling Pathway and Logical Relationships

The logical relationship in the quantification process is based on the principle of isotopic dilution, where the deuterated internal standard is used to correct for any analyte loss during sample processing and any variation in instrument response.





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Figure 2: Logic of quantification using an internal standard.

Conclusion

The use of **Hydrochlorothiazide-d2** as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of hydrochlorothiazide in human plasma. The detailed protocol and compiled data in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The high accuracy and precision achievable with this method make it suitable for clinical and research applications requiring reliable quantification of hydrochlorothiazide.



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